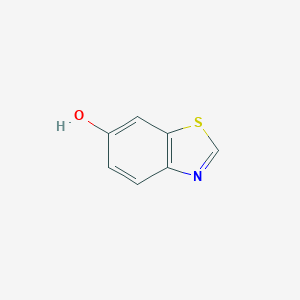

6-Hydroxybenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIIXCOYEOIFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159613 | |

| Record name | 6-Hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13599-84-3 | |

| Record name | 6-Hydroxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013599843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Hydroxybenzothiazole, a key heterocyclic compound utilized in various research and development applications, particularly in medicinal chemistry and materials science. This document outlines its fundamental properties, details standardized experimental protocols for their determination, and visualizes key experimental workflows and biological contexts.

Core Physicochemical Data

This compound (CAS No: 13599-84-3), also known as 6-Benzothiazolol, is a solid, crystalline compound. Its key physicochemical properties are summarized below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NOS | [1] |

| Molecular Weight | 151.18 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 186.0 - 190.0 °C | [1] |

| Solubility | Soluble in Methanol | [1] |

| pKa (Strongest Acidic) | 9.22 (Predicted) | [2] |

| pKa (Strongest Basic) | 2.54 (Predicted) | [2] |

| logP | 1.81 - 1.82 (Predicted) | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided to ensure reproducibility and adherence to standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Methodology:

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[3][4] This is achieved by tapping the sealed end of the capillary tube on a hard surface.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube). The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[6]

-

Purity Assessment: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Determination (Qualitative & Quantitative)

Understanding the solubility of this compound is essential for its application in solution-based assays and formulations.

Methodology (Qualitative):

-

A small, measured amount (e.g., 25 mg) of this compound is placed in a test tube.[7]

-

The solvent (e.g., Methanol) is added in small portions (e.g., 0.75 mL total) with vigorous shaking after each addition.[7]

-

The substance is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection.[8][9]

Methodology (Quantitative - Shake-Flask Method):

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., Methanol) in a sealed container. The mixture is agitated in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[8]

-

Sampling: A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter (e.g., 0.22 µm) to remove undissolved solids.[8]

-

Quantification: The concentration of this compound in the filtered supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8] The experiment should be performed in triplicate for accuracy.[8]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for predicting the ionization state of the molecule at a given pH, which influences its solubility, lipophilicity, and biological target interactions. Potentiometric titration is a precise method for its determination.[10]

Methodology:

-

Solution Preparation: A solution of this compound is prepared in an appropriate solvent (typically water or a co-solvent system if solubility is low) at a known concentration (e.g., 1 mM).[11] The ionic strength of the solution is kept constant using an inert salt like KCl (e.g., 0.15 M).[11]

-

Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[11]

-

Data Acquisition: The pH of the solution is measured with a calibrated pH electrode after each incremental addition of the titrant.[11]

-

Analysis: The pKa value is determined from the titration curve. It corresponds to the pH at the half-equivalence point. For multiprotic species, analysis methods like difference plots or second-derivative plots can be used to identify the inflection points corresponding to each pKa value.[12][13]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which is a critical factor in predicting its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). The shake-flask method is the gold standard for experimental logP determination.[14][15]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD measurement) are shaken together for an extended period (e.g., 24 hours) to ensure mutual saturation. The two phases are then separated.[15]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously until equilibrium is achieved, allowing the compound to partition between the two immiscible layers.[16]

-

Phase Separation & Analysis: The two phases (n-octanol and aqueous) are carefully separated. The concentration of this compound in each phase is accurately measured using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[16]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[17]

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Experimental Workflow: Synthesis of this compound

This workflow illustrates a synthetic route starting from 1,4-benzoquinone.[2][18]

Logical Relationship: Role in Drug Discovery

The benzothiazole scaffold, including 6-hydroxy substituted derivatives, is a "privileged structure" in medicinal chemistry, known to interact with various biological targets.[19][20] This diagram illustrates the general role of these compounds in modulating cellular signaling for therapeutic effects.

References

- 1. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. saltise.ca [saltise.ca]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benthamscience.com [benthamscience.com]

- 20. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 6-Hydroxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways and underlying mechanisms for the preparation of 6-hydroxybenzothiazole, a crucial heterocyclic scaffold in medicinal chemistry and drug development. The strategic placement of the hydroxyl group at the 6-position offers a valuable handle for further functionalization, rendering its efficient synthesis a topic of significant interest. This document details key synthetic routes, providing in-depth experimental protocols, quantitative data for comparative analysis, and mechanistic visualizations to facilitate a deeper understanding for researchers in the field.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through three strategic approaches, each commencing from readily available starting materials. These pathways include:

-

Synthesis from 1,4-Benzoquinone and L-Cysteine Ethyl Ester: A multi-step process involving a Michael addition, oxidative cyclization, and subsequent functional group manipulations.

-

The Hugerschoff Synthesis of 2-Amino-6-hydroxybenzothiazole: A classic method involving the oxidative cyclization of a substituted arylthiourea.

-

Synthesis via Diazotization of 6-Aminobenzothiazole: A traditional route involving the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.

Pathway 1: Synthesis from 1,4-Benzoquinone and L-Cysteine Ethyl Ester

This pathway constructs the this compound core through the formation of a key intermediate, ethyl this compound-2-carboxylate, from 1,4-benzoquinone and L-cysteine ethyl ester. The overall process involves a Michael addition, an oxidative cyclization, and subsequent decarboxylation.

Quantitative Data

| Step | Starting Materials | Key Reagents/Conditions | Product | Yield | Reference |

| 1. Michael Addition | 1,4-Benzoquinone, L-Cysteine ethyl ester hydrochloride | Methanol, Room Temperature, 1.5 h | Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate | ~95% | [1] |

| 2. Oxidative Cyclization | Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate | K₃[Fe(CN)₆], NaOH, aq. Isopropanol, Room Temperature, 1.5 h | Ethyl this compound-2-carboxylate | ~68% | |

| 3. Hydrolysis and Decarboxylation | Ethyl this compound-2-carboxylate | In situ during subsequent reactions or via hydrolysis | This compound | Variable | [2] |

Experimental Protocols

Step 1: Synthesis of Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride [1]

-

Dissolve L-cysteine ethyl ester hydrochloride (9.24 mmol) in methanol (10 mL) under a nitrogen atmosphere.

-

In a separate flask, prepare a solution of 1,4-benzoquinone (9.24 mmol) in methanol (20 mL).

-

Add the 1,4-benzoquinone solution dropwise to the cysteine solution with stirring at room temperature.

-

Continue stirring for 1.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (6/4) mobile phase.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Wash the crude solid product with ethyl acetate (10 mL), followed by diethyl ether and dichloromethane, decanting the solvent after each wash to obtain the solid product.

Step 2: Synthesis of Ethyl this compound-2-carboxylate

-

Dissolve the crude ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate (5.98 mmol) in isopropanol (45 mL).

-

Prepare a solution of 1 M potassium ferricyanide (K₃[Fe(CN)₆]) (36 mL) and 4 M sodium hydroxide (2.5 mL) in water.

-

Add the aqueous oxidizing solution to the isopropanol solution and stir the mixture at room temperature for 1.5 hours.

-

Monitor the reaction by TLC using a dichloromethane/methanol (95/5) mobile phase.

-

Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (7/3) eluent to yield the pure ester.

Step 3: Preparation of this compound

The ethyl this compound-2-carboxylate can be hydrolyzed and decarboxylated in situ during subsequent reactions to yield this compound.[2] Alternatively, a separate hydrolysis step can be performed.

Reaction Mechanism

The synthesis proceeds through an initial Michael-type conjugate addition of the thiol group of cysteine to the 1,4-benzoquinone. This is followed by an oxidative cyclization, which is believed to involve the formation of a benzothiazine intermediate that undergoes ring contraction to the more stable benzothiazole ring system.

References

The Solubility and Stability of 6-Hydroxybenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Hydroxybenzothiazole, a key heterocyclic compound with applications in pharmaceutical and chemical research. Due to the limited availability of direct quantitative data in publicly accessible literature, this document presents illustrative solubility and stability profiles based on the known physicochemical properties of this compound and data from structurally related compounds. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise data for their specific applications.

Core Concepts: Physicochemical Properties Influencing Solubility and Stability

This compound is a bicyclic aromatic compound containing a phenol group, making its solubility and stability highly dependent on the pH of the medium. The predicted octanol-water partition coefficient (logP) of 1.82 suggests a moderate lipophilicity.[1] The compound has both a weakly acidic phenolic proton (predicted pKa of 9.22) and a weakly basic nitrogen atom in the thiazole ring (predicted pKa of 2.54), indicating that its ionization state, and therefore solubility, will be significantly influenced by pH.[1]

The benzothiazole ring is a relatively stable aromatic system; however, the presence of the electron-donating hydroxyl group can make the molecule susceptible to oxidation.[2] Potential degradation pathways include oxidation and photolysis, which are important considerations for storage and handling.

Solubility Profile

The solubility of this compound is a critical parameter for its use in various applications, from biological assays to formulation development. The following table summarizes the estimated solubility in a range of common solvents. These values are illustrative and should be confirmed experimentally.

Table 1: Illustrative Solubility of this compound

| Solvent | Solvent Type | Estimated Solubility (mg/mL) | Rationale |

| Water (pH 5-7) | Polar Protic | < 0.5 | The neutral form of the molecule has limited aqueous solubility due to its aromatic character. |

| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | 0.5 - 1.0 | Slight increase in solubility compared to neutral water due to partial deprotonation of the hydroxyl group. |

| 0.1 M HCl (pH 1) | Aqueous Acidic | 1.0 - 5.0 | Protonation of the thiazole nitrogen increases polarity and aqueous solubility. |

| 0.1 M NaOH (pH 13) | Aqueous Basic | > 10 | Deprotonation of the phenolic hydroxyl group to form the more soluble phenoxide salt. |

| Ethanol | Polar Protic | 5 - 10 | Good solubility due to hydrogen bonding with the hydroxyl group and favorable interactions with the aromatic rings. |

| Methanol | Polar Protic | 5 - 10 | Similar to ethanol, it is a good solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | High polarity and hydrogen bond accepting capabilities make it an excellent solvent for a wide range of compounds, including benzothiazole derivatives.[3] |

| Acetone | Polar Aprotic | 1 - 5 | Moderate solubility; the ketone group can interact with the solute. |

| Dichloromethane (DCM) | Nonpolar | < 1.0 | Limited solubility due to the polar nature of the hydroxyl group. |

| Hexane | Nonpolar | < 0.1 | Very poor solubility as a nonpolar solvent cannot effectively solvate the polar functional groups. |

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products. The following table provides an illustrative summary of stability data based on forced degradation studies.

Table 2: Illustrative Stability of this compound in Solution (1 mg/mL) after 7 days

| Solvent | Condition | Estimated % Recovery | Major Degradation Products |

| Methanol | 40°C, Dark | > 98% | None Detected |

| Methanol | Ambient Light | ~95% | Photo-oxidative products |

| 0.1 M HCl | 60°C, Dark | ~90% | Hydrolysis/ring-opening products |

| 0.1 M NaOH | 60°C, Dark | ~85% | Oxidative and rearrangement products |

| 3% H₂O₂ in Methanol | Room Temp, Dark | ~70% | Oxidized derivatives (e.g., quinone-like structures) |

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible solubility and stability data.

Protocol for Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is necessary to ensure saturation.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to reach equilibrium.

-

Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Analysis: Measure the concentration of this compound in the diluted sample.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.

Diagram of the Solubility Determination Workflow:

Caption: Workflow for determining the equilibrium solubility of this compound.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5][6][7][8]

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

-

Oxidation: Add an equal volume of 3% hydrogen peroxide.

-

Thermal Stress: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Store the stressed samples under the specified conditions and withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 168 hours).

-

Sample Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

-

Data Evaluation: Determine the percentage of the remaining this compound and identify and quantify the major degradation products.

Diagram of the Stability Testing Workflow:

Caption: Workflow for conducting a forced degradation study of this compound.

Potential Degradation Pathway

Based on the chemistry of benzothiazoles and phenols, a likely degradation pathway for this compound, particularly under oxidative or photolytic stress, involves the oxidation of the phenol group.

Diagram of a Potential Degradation Pathway:

Caption: A potential oxidative degradation pathway for this compound.

Conclusion

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0247072) [hmdb.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. biomedres.us [biomedres.us]

- 6. biotech-asia.org [biotech-asia.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Quantum Chemical Blueprint of 6-Hydroxybenzothiazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations, experimental spectroscopic characterization, and relevant biological signaling pathways of 6-Hydroxybenzothiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical and experimental data to offer a detailed understanding of the molecular properties and potential applications of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound that has garnered significant interest in various scientific fields, including medicinal chemistry and materials science. Its structural features, comprising a fused benzene and thiazole ring with a hydroxyl substituent, impart unique electronic and chemical properties. These characteristics make it a valuable scaffold for the design of novel therapeutic agents, particularly as an inhibitor of monoamine oxidase B (MAO-B) for the potential treatment of neurodegenerative diseases.[1] Furthermore, its derivatives have been explored for their utility as corrosion inhibitors. This guide delves into the computational and experimental analysis of this compound to elucidate its molecular structure, reactivity, and biological significance.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules at the atomic level.[2][3] For this compound, these calculations provide invaluable insights into its geometry, stability, and reactivity.

Computational Methodology

The quantum chemical calculations summarized herein were predominantly performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[2][3] This method is widely recognized for its accuracy in predicting the properties of organic molecules. The 6-311++G(d,p) basis set was commonly employed to ensure a precise description of the electronic distribution, including polarization and diffuse functions.[4] Calculations typically involve geometry optimization to find the most stable molecular conformation, followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum.[4] Further analyses, such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP), are then conducted on the optimized geometry.[2]

Molecular Geometry

The optimized molecular geometry of this compound reveals a planar structure. The bond lengths and angles are influenced by the electronic effects of the fused ring system and the hydroxyl group.

Table 1: Calculated Geometrical Parameters of a Benzothiazole Derivative (Note: Data for a closely related derivative is provided as a representative example.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.39 | C1-C2-C3 | 120.1 |

| C2-C3 | 1.39 | C2-C3-C4 | 120.0 |

| C3-C4 | 1.39 | C3-C4-C5 | 120.1 |

| C4-C5 | 1.39 | C4-C5-C6 | 119.9 |

| C5-C6 | 1.39 | C5-C6-C1 | 120.0 |

| C6-C1 | 1.39 | C6-C1-C2 | 119.9 |

| C3a-N | 1.39 | C3a-N-C2 | 110.0 |

| N-C2 | 1.31 | N-C2-S | 115.0 |

| C2-S | 1.76 | C2-S-C7a | 88.0 |

| S-C7a | 1.75 | S-C7a-C3a | 112.0 |

| C7a-C3a | 1.40 | C7a-C3a-N | 115.0 |

Source: Theoretical study on a substituted benzothiazole derivative. The exact values for this compound may vary slightly.[5]

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and potential as a corrosion inhibitor or a bioactive molecule.[6]

Table 2: Calculated Electronic Properties of 2-Amino-6-hydroxybenzothiazole

| Property | Value |

| HOMO Energy | -8.55 eV |

| LUMO Energy | -1.13 eV |

| Energy Gap (ΔE) | 7.42 eV |

| Dipole Moment | 3.19 Debye |

| Ionization Potential | 8.55 eV |

| Electron Affinity | 1.13 eV |

Source: Calculated quantum chemical indices of 2-Amino-6-hydroxybenzothiazole.[7]

Vibrational Analysis

Theoretical vibrational analysis provides the calculated infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. The calculated frequencies correspond to specific vibrational modes of the molecule.

Table 3: Calculated Vibrational Frequencies of Benzothiazole (Note: Data for the parent benzothiazole is provided as a reference.)

| Mode | Frequency (cm⁻¹) | Description |

| 1 | 3100-3000 | C-H stretching |

| 2 | 1640-1430 | C-C aromatic stretching |

| 3 | 1550-1450 | C=N stretching |

| 4 | 1300-1000 | C-H in-plane bending |

| 5 | 900-667 | C-H out-of-plane bending |

| 6 | 700-600 | C-S stretching |

Source: Ab initio and Density functional theory studies of vibrational spectra of Benzothiazole.[8]

Experimental Protocols and Data

Experimental characterization is essential to validate the theoretical findings and to provide a complete picture of the molecule's properties.

Synthesis

A common method for the synthesis of this compound derivatives involves the Jacobson cyclization.[9] For instance, 2-(4-aminophenyl)-5-hydroxybenzothiazole can be synthesized from 4-aminobenzoic acid and 2-amino-4-mercaptophenol, followed by cyclization using Lawesson's reagent.[9]

Spectroscopic Characterization

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube to a depth of about 4-5 cm.[10]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.[9]

Protocol for FT-IR Spectroscopy (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount of the solid this compound in a volatile solvent like methylene chloride.

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C-H, C=N, and C-S vibrations.

Protocol for UV-Visible Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Instrument Setup: Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

Data Acquisition: Record the absorbance spectrum over a specific wavelength range (typically 200-400 nm for aromatic compounds).

-

Analysis: Identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.

Biological Significance: MAO-B Inhibition Pathway

This compound derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[1] MAO-B is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, including dopamine.[7] Inhibition of MAO-B leads to an increase in dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease.[7] Furthermore, MAO-B inhibition has been shown to have neuroprotective effects by preventing the formation of reactive oxygen species (ROS) and initiating pro-survival signaling cascades.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]

- 6. Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

A Theoretical Deep Dive into the Electronic Properties of 6-Hydroxybenzothiazole: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic properties of 6-hydroxybenzothiazole. Aimed at researchers, scientists, and professionals in drug development, this document outlines the computational protocols and data analysis techniques crucial for understanding the molecule's behavior at a quantum level. While direct and extensive theoretical data on this compound is emerging, this guide leverages established computational studies on closely related benzothiazole derivatives to provide a robust framework for future research.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a fused benzene and thiazole ring with a hydroxyl substituent, imparts a range of electronic properties that are pivotal to its biological activity and potential applications. Understanding these properties, such as electron distribution, molecular orbital energies, and electrostatic potential, is fundamental to designing novel therapeutic agents and functional materials.

Theoretical studies, primarily employing Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate the electronic characteristics of molecules like this compound. These computational approaches provide insights that are often difficult to obtain through experimental methods alone. This guide details the standard computational protocols for such investigations.

Computational Methodologies

The theoretical investigation of the electronic properties of this compound and its derivatives typically involves a multi-step computational workflow. The following protocols are based on established practices in the field of computational chemistry.[1][2][3][4][5]

Geometry Optimization

The first and most critical step is the optimization of the molecule's ground-state geometry. This is typically achieved using DFT calculations. A widely used and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2][3][4][5] This functional provides a good balance between accuracy and computational cost for many organic molecules.

The choice of basis set is also crucial. A common and effective choice is the 6-31+G(d,p) or a larger basis set like 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution, especially for systems with heteroatoms and potential for hydrogen bonding.[1][6][7] Frequency calculations are subsequently performed on the optimized geometry to ensure that it corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[6]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally indicates higher reactivity.[8] These parameters are calculated from the optimized molecular geometry.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[9][10][11][12][13] The MEP is plotted onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[14][15] It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger delocalization and contribute to the overall stability of the molecule. This analysis is particularly useful for understanding hyperconjugative and resonance effects.

Quantitative Data from Theoretical Studies

While specific, comprehensive theoretical data for this compound is not extensively available in the reviewed literature, data for closely related compounds provides valuable benchmarks. The following tables summarize key quantum chemical parameters for some benzothiazole derivatives, calculated using DFT methods.

Table 1: Calculated Quantum Chemical Indices for 2-Amino-6-hydroxybenzothiazole [16]

| Parameter | Value |

| Energy of HOMO (EHOMO) | Data not available in the provided abstract |

| Energy of LUMO (ELUMO) | Data not available in the provided abstract |

| Energy Gap (ΔE) | Data not available in the provided abstract |

Note: While the study on 2-Amino-6-hydroxybenzothiazole mentions the calculation of these parameters, the specific values are not present in the abstract.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Various Benzothiazole Derivatives [6]

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Comp1 | -5.59 | -2.76 | 2.83 |

| Comp2 | -5.58 | -2.78 | 2.80 |

| Comp3 | -6.18 | -3.35 | 2.83 |

| Comp4 | -5.52 | -2.74 | 2.78 |

Note: The specific structures of Comp1-4 are detailed in the source publication and represent different substituted benzothiazole derivatives. These values were calculated at the B3LYP/6-31+G* level of theory.*

Table 3: Calculated Quantum Chemical Parameters for Benzothiazole and its Derivatives (AM1 method, gas phase) [17]

| Molecule | EHOMO (eV) | ELUMO (eV) | Dipole Moment (D) | Ionization Potential (eV) |

| Benzothiazole (BTH) | -8.980 | -0.650 | 1.51 | 8.980 |

| 2-methyl-benzothiazole (MeBTH) | -8.761 | -0.550 | 1.68 | 8.761 |

| 2-amino-benzothiazole (ABTH) | -8.723 | -0.340 | 2.01 | 8.723 |

| 2-mercapto-benzothiazole (MBTH) | -8.694 | -0.980 | 0.92 | 8.643 |

| 2-phenyl-benzothiazole (PhBTH) | -8.761 | -0.980 | 1.43 | 8.761 |

Visualizing Electronic Properties and Workflows

Visual representations are essential for conceptualizing the molecular structure and the theoretical analysis workflow. The following diagrams were generated using the Graphviz (DOT language).

Figure 1: Molecular structure of this compound.

Figure 2: Computational workflow for analyzing electronic properties.

Figure 3: Conceptual diagram of the HOMO-LUMO energy gap.

Conclusion and Future Directions

The theoretical study of this compound's electronic properties is a crucial endeavor for advancing its application in drug design and materials science. This guide provides a foundational workflow and comparative data from related molecules to aid researchers in this pursuit. The methodologies outlined, including DFT-based geometry optimization, FMO, MEP, and NBO analyses, represent the current standard in the field.

Future research should focus on applying these detailed computational protocols directly to this compound to generate a comprehensive set of quantitative data. Such studies will provide a more precise understanding of its electronic structure and reactivity, paving the way for the rational design of novel and more effective this compound-based compounds. The interplay between theoretical predictions and experimental validation will be paramount in unlocking the full potential of this versatile molecule.

References

- 1. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 2. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proteobiojournal.com [proteobiojournal.com]

- 4. proteobiojournal.com [proteobiojournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. irjweb.com [irjweb.com]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. ex_ncs [nbo6.chem.wisc.edu]

- 15. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sciencepub.net [sciencepub.net]

6-Hydroxybenzothiazole: A Technical Guide for Researchers

CAS Number: 13599-84-3[1][2][3]

Molecular Formula: C₇H₅NOS[1][3]

Synonyms: 6-Benzothiazolol[1][3]

This technical guide provides an in-depth overview of 6-hydroxybenzothiazole, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and biological activities, presenting key data and experimental methodologies for researchers, scientists, and professionals in the field.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 151.18 g/mol | [1] |

| Appearance | White to Light yellow solid | [1] |

| Purity | >96.0% (GC) | [1] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [1] |

Molecular Structure

The molecular structure of this compound is characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group substituted at the 6-position.

SMILES: Oc1cc2scnc2cc1

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a key area of research for the development of novel therapeutic agents. A general synthetic scheme involves the reaction of a substituted 2-aminothiophenol with a suitable carboxylic acid or its derivative.

Experimental Protocol: General Synthesis of 2,6-disubstituted Benzothiazoles

This protocol describes a common method for synthesizing benzothiazole derivatives, which can be adapted for this compound.

Materials:

-

2-amino-5-hydroxythiophenol (or a related precursor)

-

Aryl/heteroaryl aldehydes

-

Hypervalent iodine(III) reagent (e.g., Phenyliodine bistrifluoroacetate)

-

Solvent (e.g., Dichloromethane)

-

Mortar and pestle

Procedure:

-

In a mortar, combine equimolar amounts of 2-amino-5-hydroxythiophenol and the desired aryl/heteroaryl aldehyde.

-

Add the hypervalent iodine(III) reagent to the mixture.

-

Grind the reactants at room temperature. The reaction is carried out under solvent-free conditions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product is purified by column chromatography on silica gel to yield the desired 2-substituted-6-hydroxybenzothiazole.

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, making them promising candidates for drug development in various therapeutic areas.

Neuroprotective Effects

Certain this compound urea derivatives have been identified as dual inhibitors of Dyrk1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A) and α-synuclein aggregation, both of which are implicated in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.

| Compound | Target | IC₅₀ | Biological Effect | Reference |

| b27 (phenyl acetamide derivative) | Dyrk1A | 20 nM | Inhibition of Dyrk1A | [1] |

| b1 | α-synuclein aggregation | 10.5 µM | Suppression of α-synuclein oligomer aggregation | [1] |

| b20 | α-synuclein aggregation | 7.8 µM | Suppression of α-synuclein oligomer aggregation | [1] |

These compounds have also shown neuroprotective effects in cellular models, protecting against cytotoxicity induced by α-synuclein and 6-hydroxydopamine.[1]

Anticancer Activity

2-Arylbenzothiazoles, including derivatives of this compound, are recognized for their antiproliferative properties. For instance, 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole has been shown to inhibit the growth of human breast cancer cells (MDA-MB-231) with an IC₅₀ value of 25 µM.[3] This compound induces apoptosis and causes cell cycle arrest.[3]

Antimicrobial Activity

The benzothiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents. Substitutions at the 6-position of the benzothiazole ring, including the hydroxyl group, can modulate the antibacterial and antifungal properties of these compounds.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at a specific concentration for a defined period.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Visualizations

General Workflow for Synthesis and Biological Evaluation

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Signaling Pathway Inhibition in Cancer

References

- 1. Discovery of novel this compound urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Biodegradation Pathways of 6-Hydroxybenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxybenzothiazole, often referred to in scientific literature as 2-hydroxybenzothiazole (OBT), is a heterocyclic aromatic compound. It is a key intermediate in the biodegradation of various benzothiazole derivatives, which are widely used in industrial applications such as rubber manufacturing and as components of pesticides. Understanding the microbial degradation pathways of this compound is crucial for assessing the environmental fate of benzothiazole-based compounds and for developing bioremediation strategies. This technical guide provides an in-depth overview of the known biodegradation pathways of this compound, focusing on the microorganisms, enzymes, and metabolic intermediates involved.

Core Biodegradation Pathway

The microbial degradation of this compound is predominantly carried out by bacteria of the genus Rhodococcus, with species such as Rhodococcus erythropolis and Rhodococcus pyridinovorans being extensively studied.[1][2] The central pathway involves the initial hydroxylation of the benzene ring, followed by ring cleavage. Notably, the biodegradation of other benzothiazoles, such as benzothiazole (BT) and benzothiazole-2-sulfonate (BTSO3), converges at the formation of this compound, making its subsequent degradation a critical step in the complete mineralization of these compounds.[1][3]

The key steps in the aerobic biodegradation of this compound are:

-

Hydroxylation: this compound undergoes a further hydroxylation to form a dihydroxybenzothiazole intermediate.[1][3]

-

Aromatic Ring Cleavage: The dihydroxybenzothiazole intermediate is then subjected to ortho-cleavage of the benzene ring, a reaction catalyzed by catechol 1,2-dioxygenase.[2] This results in the formation of a dicarboxylic acid derivative.

-

Further Metabolism: The resulting ring-fission product is further metabolized through central metabolic pathways.

Key Microorganisms and Enzymes

Several bacterial strains have been identified with the capability to degrade this compound and related compounds. The most prominent among these are:

-

Rhodococcus erythropolis strain BTSO31: This strain is capable of utilizing benzothiazole-2-sulfonate (BTSO3) as a sole source of carbon, nitrogen, and energy, converting it to this compound.[1] It further degrades this compound to a dihydroxybenzothiazole.[1]

-

Rhodococcus pyridinovorans strain PA: This strain can grow on benzothiazole (BT) as a sole carbon, nitrogen, and energy source, with this compound being a key intermediate in its degradation pathway.[2] Evidence strongly suggests the involvement of a catechol 1,2-dioxygenase in the subsequent ring cleavage.[2]

-

Rhodococcus rhodochrous strain OBT18: This strain is also known to degrade this compound.[4]

The primary enzyme responsible for the cleavage of the aromatic ring in the this compound degradation pathway is catechol 1,2-dioxygenase . This enzyme catalyzes the intradiol cleavage of catechol-like structures.

Quantitative Data on Benzothiazole Biodegradation

While specific degradation rates for this compound are not extensively detailed, data from studies on precursor compounds provide valuable insights into the efficiency of the overall process.

| Compound | Microorganism | Initial Concentration | Degradation Time | Removal Efficiency | Reference |

| Benzothiazole-2-sulfonate (BTSO3) | Rhodococcus erythropolis BTSO31 | 600 mg/L (2.8 mM) | ~150 hours | >95% | [5] |

| 2-Mercaptobenzothiazole (MBT) | Rhodococcus rhodochrous OBT18 | 1.5 mM | 128 hours | ~30% mineralization | [4] |

| Benzotriazoles and 2-hydroxybenzothiazole | Activated Sludge | Not specified | Half-lives of 6.5 to 47 hours | Partial to significant | [6][7] |

Experimental Protocols

Culture and Growth Conditions for Rhodococcus Strains

a) Rhodococcus erythropolis

-

Medium: Trypticase Soy Yeast Extract Medium (DSMZ Medium 92) or Luria-Bertani (LB) medium.[8][9]

-

Agitation: Grown in liquid culture with shaking.

-

Growth Monitoring: Cell growth can be monitored by measuring the optical density at 600 nm (OD600).

b) Rhodococcus pyridinovorans

-

Medium: Trypticase Soy Broth Agar (DSMZ Medium 535).[10]

-

Temperature: Grows well between 30 and 37°C.[10]

-

Aeration: Obligate aerobe.[10]

Resting Cell Assay for Biodegradation Studies

This protocol is adapted from general procedures for bacterial metabolism studies.[11][12]

-

Cell Preparation:

-

Grow a culture of the desired Rhodococcus strain in a suitable medium to the late exponential or early stationary phase.

-

Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet twice with a sterile buffer (e.g., 50 mM phosphate buffer, pH 7.0) to remove any residual growth medium.

-

Resuspend the washed cell pellet in the same buffer to a desired cell density (e.g., an OD600 of 10-20).

-

-

Biodegradation Assay:

-

In a sterile flask, add the resting cell suspension.

-

Add this compound from a sterile stock solution to achieve the desired final concentration (e.g., 1 mM).

-

Incubate the flask at the optimal growth temperature with shaking.

-

At regular time intervals, withdraw aliquots of the suspension.

-

Immediately centrifuge the aliquots to pellet the cells and collect the supernatant for analysis.

-

Analyze the supernatant for the concentration of this compound and its metabolites using HPLC.

-

HPLC Analysis of this compound and its Metabolites

This protocol is based on methods described for the analysis of benzothiazole derivatives.[13]

-

Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.

-

Column: Reversed-phase C8 or C18 column (e.g., 5-μm particle size, 250 x 4.6 mm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 25:75, v/v). The aqueous phase can be acidified slightly with a small amount of formic or phosphoric acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where this compound and its expected metabolites have significant absorbance (e.g., in the range of 250-300 nm).

-

Quantification: Use a standard curve prepared with known concentrations of this compound.

Catechol 1,2-Dioxygenase Activity Assay

This protocol is adapted from standard assays for catechol dioxygenase enzymes.[14]

-

Preparation of Cell-Free Extract:

-

Harvest and wash the Rhodococcus cells as described for the resting cell assay.

-

Resuspend the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Disrupt the cells by sonication or using a French press.

-

Centrifuge the cell lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to remove cell debris. The supernatant is the cell-free extract.

-

-

Enzyme Assay:

-

The assay measures the formation of cis,cis-muconic acid from catechol, which absorbs light at 260 nm.

-

In a quartz cuvette, mix the cell-free extract with a buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Initiate the reaction by adding a solution of catechol (the substrate).

-

Immediately monitor the increase in absorbance at 260 nm using a spectrophotometer.

-

The rate of increase in absorbance is proportional to the enzyme activity. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

-

Visualizations

Caption: Proposed aerobic biodegradation pathway of this compound.

Caption: General workflow for a this compound biodegradation experiment.

Conclusion

The biodegradation of this compound is a key process in the environmental fate of a range of industrial benzothiazole compounds. Research has identified Rhodococcus species as primary degraders, employing a pathway involving hydroxylation and subsequent aromatic ring cleavage via catechol 1,2-dioxygenase. While the qualitative aspects of this pathway are well-documented, further research is needed to establish detailed kinetic data for the degradation of this compound itself under various environmental conditions. The protocols and information provided in this guide offer a solid foundation for researchers and professionals in drug development and environmental science to further investigate and harness these microbial processes for bioremediation and to better understand the environmental impact of benzothiazole derivatives.

References

- 1. Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aem.asm.org [aem.asm.org]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. Biodegradation of benzotriazoles and hydroxy-benzothiazole in wastewater by activated sludge and moving bed biofilm reactor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bacdive.dsmz.de [bacdive.dsmz.de]

- 9. Biochemical Identification and Biophysical Characterization of a Channel-Forming Protein from Rhodococcus erythropolis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. coleman-lab.org [coleman-lab.org]

- 12. static.igem.org [static.igem.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Frontiers | Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli [frontiersin.org]

Synthesis of 6-hydroxybenzothiazole-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 6-hydroxybenzothiazole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds, including luciferin analogues. This document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to support research and development in medicinal chemistry and drug discovery.

Synthetic Strategies Overview

The synthesis of this compound-2-carboxylic acid can be primarily achieved through two main pathways, each involving the formation of a key intermediate, 2-cyano-6-hydroxybenzothiazole, followed by hydrolysis. A third, more direct route involving a benzothiazine ring contraction has also been reported.

-

Route 1: Synthesis from 1,4-Benzoquinone and L-Cysteine Ethyl Ester. This pathway involves the initial Michael addition of L-cysteine ethyl ester to 1,4-benzoquinone, followed by oxidative cyclization to form the benzothiazole ring system. The resulting ester is then converted to the nitrile, which is subsequently hydrolyzed to the target carboxylic acid.

-

Route 2: Synthesis from 2-Amino-6-hydroxybenzothiazole via Sandmeyer-type Cyanation. This approach begins with the synthesis of 2-amino-6-hydroxybenzothiazole from 1,4-benzoquinone and thiourea. The amino group is then transformed into a nitrile via a diazonium salt intermediate in a Sandmeyer-type reaction, followed by hydrolysis.

-

Route 3: Synthesis via Ring Contraction. This method involves the formation of a 2-alkoxy-7-hydroxy-2H-benzothiazine intermediate, which then undergoes a ring contraction to yield the this compound-2-carboxylic acid directly.

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the synthesis of this compound-2-carboxylic acid and its intermediates.

Table 1: Yields for Route 1 - From 1,4-Benzoquinone

| Reaction Step | Starting Material | Product | Reported Yield |

| Overall conversion | 1,4-Benzoquinone | 2-Cyano-6-hydroxybenzothiazole | 32% |

| Oxidation-cyclization of ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate to the ester precursor | Intermediate adduct | Ethyl this compound-2-carboxylate | 68% |

| Reaction of 2-cyano-6-hydroxybenzothiazole with D-cysteine | 2-Cyano-6-hydroxybenzothiazole | D-Luciferin | 90-95% |

Table 2: Yields for Route 2 - From 2-Amino-6-hydroxybenzothiazole

| Reaction Step | Starting Material | Product | Reported Yield |

| Formation of diazonium tetrafluoroborate salt | 2-Amino-6-hydroxybenzothiazole | Corresponding diazonium salt | 65% |

Experimental Protocols

Route 1: Synthesis from 1,4-Benzoquinone and L-Cysteine Ethyl Ester

This route is a widely cited method for the preparation of the this compound core.

Step 1: Synthesis of Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride

-

Materials: 1,4-Benzoquinone, L-cysteine ethyl ester hydrochloride, Methanol.

-

Procedure:

-

Dissolve L-cysteine ethyl ester hydrochloride in methanol.

-

In a separate flask, dissolve 1,4-benzoquinone in methanol.

-

Slowly add the 1,4-benzoquinone solution to the L-cysteine ethyl ester hydrochloride solution at room temperature under a nitrogen atmosphere with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude product. The resulting ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride can be stored as a solid.

-

Step 2: Oxidative Cyclization to Ethyl this compound-2-carboxylate

-

Materials: Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride, Potassium hexacyanoferrate(III) (K₃Fe(CN)₆), Sodium hydroxide (NaOH), Isopropanol, Water, Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel.

-

Procedure:

-

Dissolve the crude product from Step 1 in isopropanol.

-

Add an aqueous solution of potassium hexacyanoferrate(III) and sodium hydroxide.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield ethyl this compound-2-carboxylate.

-

Step 3: Conversion to 2-Cyano-6-hydroxybenzothiazole

-

This step involves the conversion of the ethyl ester to an amide, followed by dehydration to the nitrile. This is a common synthetic transformation. A suitable protection of the hydroxyl group may be required before these steps.

Step 4: Hydrolysis to this compound-2-carboxylic Acid

-

Materials: 2-Cyano-6-hydroxybenzothiazole, Dilute acid (e.g., hydrochloric acid) or Alkali (e.g., sodium hydroxide solution).

-

Acid Hydrolysis Procedure:

-

Heat the nitrile under reflux with a dilute acid.

-

The carboxylic acid is formed and can be isolated by distillation or precipitation followed by filtration.

-

-

Alkaline Hydrolysis Procedure:

-

Heat the nitrile under reflux with an alkali solution.

-

This will form the carboxylate salt.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.

-

The product can then be isolated by filtration.

-

Route 2: Synthesis from 2-Amino-6-hydroxybenzothiazole

This route offers an alternative starting from a pre-formed benzothiazole ring.

Step 1: Synthesis of 2-Amino-6-hydroxybenzothiazole

-

Materials: 1,4-Benzoquinone, Thiourea.

-

Procedure: This synthesis proceeds through a hydrochloride intermediate which is subsequently cyclized to form 2-amino-6-hydroxybenzothiazole. Neutralization with a base like sodium acetate yields the free base.

Step 2: Diazotization of 2-Amino-6-hydroxybenzothiazole

-

Materials: 2-Amino-6-hydroxybenzothiazole, Tetrafluoroboric acid (HBF₄), Sodium nitrite (NaNO₂).

-

Procedure: The 2-amino-6-hydroxybenzothiazole is converted to its diazonium tetrafluoroborate salt. This reaction is typically carried out at low temperatures (0-5 °C). The diazonium salt is reported to be stable and can be isolated as a solid with a yield of 65%.

Step 3: Sandmeyer-type Cyanation

-

Materials: Diazonium tetrafluoroborate salt of 2-amino-6-hydroxybenzothiazole, Copper(I) cyanide (CuCN) or a copper catalyst system.

-

Procedure: The isolated diazonium salt is subjected to a Sandmeyer-type cyanation reaction. A catalytic system of Cu(I)/Cu(II) with a ligand like N,N,N',N'-tetramethylethylenediamine can be employed for this transformation under mild conditions to produce 2-cyano-6-hydroxybenzothiazole.

Step 4: Hydrolysis to this compound-2-carboxylic Acid

-

The hydrolysis of the resulting 2-cyano-6-hydroxybenzothiazole is carried out as described in Route 1, Step 4.

Visualization of Synthetic Pathways

Route 1: Synthesis from 1,4-Benzoquinone

Caption: Synthetic pathway from 1,4-Benzoquinone.

Route 2: Synthesis from 2-Amino-6-hydroxybenzothiazole

Caption: Synthetic pathway from 2-Amino-6-hydroxybenzothiazole.

Conclusion and Future Perspectives

The synthesis of this compound-2-carboxylic acid is a critical step for the development of novel therapeutic agents and biological probes. The routes outlined in this guide provide robust and adaptable methods for obtaining this valuable intermediate. The choice of synthetic pathway will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. Further optimization of reaction conditions for each step can lead to improved yields and purity, facilitating more efficient drug discovery and development processes. It is important to note that this compound-2-carboxylic acid has been observed to undergo slow decarboxylation in solution at ambient temperature, a factor that should be considered during its synthesis, purification, and storage.

Methodological & Application

Application Notes and Protocols for 6-Hydroxybenzothiazole in Monoamine Oxidase B (MAO-B) Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, such as dopamine.[1][2] Located on the outer mitochondrial membrane, MAO-B's oxidative deamination of these neurotransmitters plays a significant role in regulating their levels in the brain.[1][2] Aberrant MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, making it a key target for therapeutic intervention.[1][3] Inhibition of MAO-B can increase the bioavailability of dopamine, offering symptomatic relief, and may also provide neuroprotective effects by reducing the production of reactive oxygen species (ROS) generated during its catalytic cycle.[1][4]

Recent studies have identified derivatives of 6-hydroxybenzothiazole, specifically 6-hydroxybenzothiazol-2-carboxamides, as potent and highly selective inhibitors of MAO-B.[5][6] These compounds present a promising scaffold for the development of novel therapeutics for neurodegenerative diseases.[7][8] This document provides detailed application notes and protocols for the use of this compound derivatives in MAO-B inhibition assays.

Data Presentation: Inhibitory Potency of this compound Derivatives

The following table summarizes the in vitro inhibitory activity of selected this compound-2-carboxamide derivatives against human MAO-B and MAO-A, highlighting their potency and selectivity.

| Compound ID | Amide Substituent | MAO-B IC50 (nM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| 30 | Phenethyl | 41 | - | - |

| 40 | Cyclohexyl | 11 | - | - |

| hMAO-B-IN-6 | (Structure not specified) | 19 | 46.365 | ~2440 |

Data for compounds 30 and 40 sourced from a study on novel 6-hydroxybenzothiazol-2-carboxamides.[5][6][9] Data for hMAO-B-IN-6 is from a technical overview.[4][10]

Signaling Pathways and Mechanisms

The primary mechanism of action for this compound derivatives is the direct inhibition of the MAO-B enzyme. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to their increased availability in the synapse.

References

- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 2. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 3. High-prediction QSAR Modeling Study Based on the Efficacy of a Novel this compound-2-carboxamide Targeted Monoamine Oxidase B in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity [ricerca.uniba.it]

- 6. researchgate.net [researchgate.net]

- 7. Conformation Study and Design of Novel this compound-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for 6-Hydroxybenzothiazole-Based Bioluminescence Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing bioluminescence assays based on the firefly luciferase system. The core of this technology lies in the enzymatic reaction involving a substrate that contains the 6-hydroxybenzothiazole moiety, D-luciferin. This document will guide users through the principles of the assay, detailed experimental procedures, data analysis, and troubleshooting.

Introduction

Bioluminescence assays are a cornerstone of modern biological research and drug discovery, offering high sensitivity, a wide dynamic range, and low background signals.[1][2][3] Assays based on firefly luciferase are particularly prevalent. These assays rely on the enzyme, firefly luciferase, to catalyze the oxidation of its substrate, D-luciferin, in the presence of ATP and molecular oxygen. D-luciferin is a key molecule containing a this compound heterocyclic system. The resulting reaction produces a flash of light, the intensity of which is directly proportional to the amount of luciferase activity.[2][4] This principle is widely exploited in reporter gene assays to study gene expression, signal transduction pathways, and for high-throughput screening of small molecule libraries.[3][5]

Key Features of this compound-Based Bioluminescence Assays:

-

High Sensitivity: Capable of detecting attomole levels of luciferase, allowing for the use of small sample volumes and the detection of subtle changes in biological activity.[4]

-

Wide Dynamic Range: The linear relationship between luciferase concentration and light output extends over several orders of magnitude.[4]

-

Low Background: Mammalian cells lack endogenous luciferase activity, resulting in a very high signal-to-noise ratio.[6]

-

Versatility: Applicable to a wide range of research areas, including gene regulation studies, kinase signaling, GPCR signaling, and cytotoxicity assays.

Principle of the Assay

The fundamental principle of the this compound-based bioluminescence assay is the firefly luciferase-catalyzed chemiluminescent reaction. The process can be summarized in the following steps:

-

Adenylation of Luciferin: In the presence of ATP and Magnesium ions (Mg2+), firefly luciferase catalyzes the adenylation of D-luciferin (containing the this compound core) to form luciferyl-AMP.

-

Oxidation: The luciferyl-AMP intermediate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone intermediate.

-

Light Emission: This unstable intermediate rapidly breaks down, releasing carbon dioxide and an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it emits a photon of light. The wavelength of the emitted light is typically around 560 nm (yellow-green).

This light output can be quantitatively measured using a luminometer. In reporter gene assays, the firefly luciferase gene is cloned downstream of a promoter or regulatory element of interest. The expression of luciferase is then driven by the activity of this element, and the resulting luminescence serves as a direct measure of its regulatory activity.

Below is a diagram illustrating the core biochemical reaction.

Experimental Protocols

This section provides detailed protocols for performing a standard firefly luciferase reporter gene assay and a dual-luciferase reporter assay.

Materials and Reagents

-

Cell Culture: Mammalian cells of choice cultured in appropriate growth medium.

-

Plasmids:

-

Experimental Reporter Plasmid: Containing the firefly luciferase gene under the control of the promoter of interest.

-

Control Reporter Plasmid (for dual-luciferase assay): Containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., TK or CMV).

-

-

Transfection Reagent: (e.g., Lipofectamine®, FuGENE®)

-

Phosphate-Buffered Saline (PBS): sterile, pH 7.4

-

Lysis Buffer: (e.g., Passive Lysis Buffer)

-

Luciferase Assay Reagent: Containing D-luciferin and ATP.

-

Stop & Glo® Reagent (for dual-luciferase assay): Quenches the firefly luciferase signal and provides the substrate for Renilla luciferase (coelenterazine).

-

Instrumentation:

-

Luminometer with injectors

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

-

Microplate reader (optional, for cell viability assays)

-

-

Consumables:

-

White, opaque-walled 96-well or 384-well assay plates

-

Sterile pipette tips and microcentrifuge tubes

-

Protocol for a Standard Firefly Luciferase Reporter Assay

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.

Day 1: Cell Seeding

-

Trypsinize and count cells.

-

Seed cells in a white, opaque-walled 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Incubate overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Transfection

-

Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. For each well, transfect cells with the experimental firefly luciferase reporter plasmid.

-

Include appropriate controls:

-

Negative Control: Cells transfected with a promoterless luciferase vector.

-